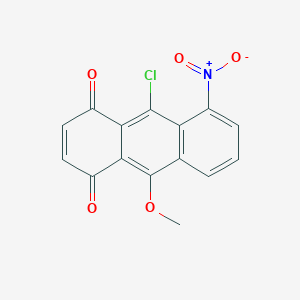
Benzo(f)quinoline-9,10-diol, 9,10-dihydro-, 10-acetate, trans-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzo(f)quinoline-9,10-diol, 9,10-dihydro-, 10-acetate, trans- is a chemical compound with the molecular formula C13H11NO2 It is a derivative of benzoquinoline, featuring a dihydrodiol structure with an acetate group at the 10th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzo(f)quinoline-9,10-diol, 9,10-dihydro-, 10-acetate, trans- typically involves the following steps:
Starting Material: The synthesis begins with benzo(f)quinoline.
Hydrogenation: The benzo(f)quinoline undergoes hydrogenation to form 9,10-dihydro-benzo(f)quinoline.
Diol Formation: The dihydro compound is then subjected to hydroxylation to introduce hydroxyl groups at the 9th and 10th positions, forming 9,10-dihydro-benzo(f)quinoline-9,10-diol.
Acetylation: Finally, the diol is acetylated at the 10th position to yield Benzo(f)quinoline-9,10-diol, 9,10-dihydro-, 10-acetate, trans-.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of catalysts and controlled reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Benzo(f)quinoline-9,10-diol, 9,10-dihydro-, 10-acetate, trans- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it back to its dihydro form.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions may involve nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution can introduce various functional groups.
Scientific Research Applications
Benzo(f)quinoline-9,10-diol, 9,10-dihydro-, 10-acetate, trans- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex quinoline derivatives.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of materials with specific chemical properties.
Mechanism of Action
The mechanism by which Benzo(f)quinoline-9,10-diol, 9,10-dihydro-, 10-acetate, trans- exerts its effects involves its interaction with molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Benzo(f)quinoline: The parent compound, lacking the diol and acetate groups.
9,10-Dihydro-benzo(f)quinoline: A reduced form without the hydroxyl groups.
Benzo(h)quinoline-9,10-diol: A similar compound with hydroxyl groups at different positions.
Uniqueness
Benzo(f)quinoline-9,10-diol, 9,10-dihydro-, 10-acetate, trans- is unique due to its specific structural features, including the trans-configuration of the diol and the presence of the acetate group
This detailed article provides a comprehensive overview of Benzo(f)quinoline-9,10-diol, 9,10-dihydro-, 10-acetate, trans-, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
103620-34-4 |
|---|---|
Molecular Formula |
C15H13NO3 |
Molecular Weight |
255.27 g/mol |
IUPAC Name |
[(9S,10S)-9-hydroxy-9,10-dihydrobenzo[f]quinolin-10-yl] acetate |
InChI |
InChI=1S/C15H13NO3/c1-9(17)19-15-13(18)7-5-10-4-6-12-11(14(10)15)3-2-8-16-12/h2-8,13,15,18H,1H3/t13-,15+/m0/s1 |
InChI Key |
WCZHKNCPIWOEEK-DZGCQCFKSA-N |
Isomeric SMILES |
CC(=O)O[C@@H]1[C@H](C=CC2=C1C3=C(C=C2)N=CC=C3)O |
Canonical SMILES |
CC(=O)OC1C(C=CC2=C1C3=C(C=C2)N=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


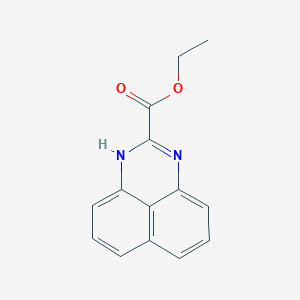
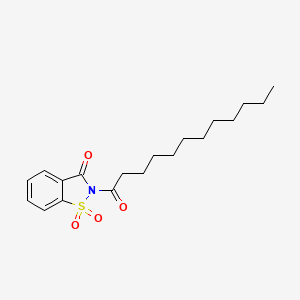
![[2,2-Bis(dichloroboranyl)ethene-1,1-diyl]bis(trimethylsilane)](/img/structure/B14333774.png)
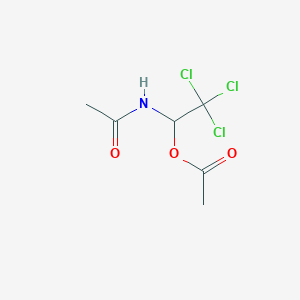
![2-(4-Chlorophenyl)-3,6-dimethylpyrano[4,3-c]pyrazol-4(2H)-one](/img/structure/B14333777.png)
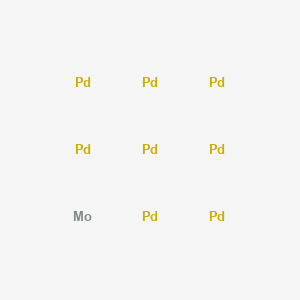

![8,8-Dimethylbicyclo[5.1.1]nonane-2,5-dione](/img/structure/B14333803.png)
![2-methoxy-6H-indolo[2,3-b]quinoxaline](/img/structure/B14333806.png)

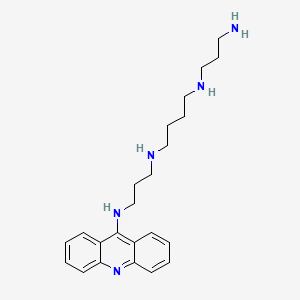
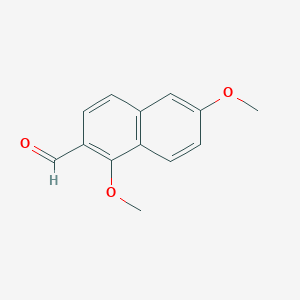
![N-Docosyl-4-[2-(4-nitrophenyl)ethenyl]aniline](/img/structure/B14333835.png)
